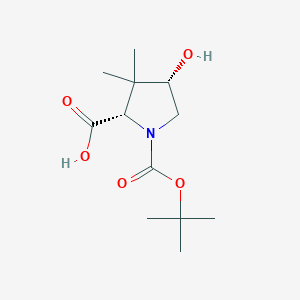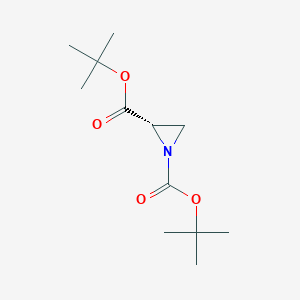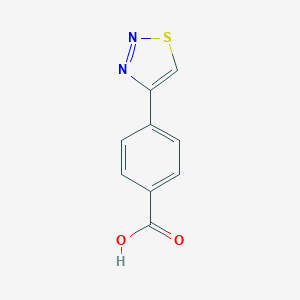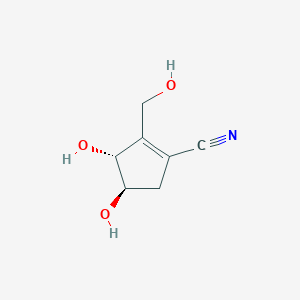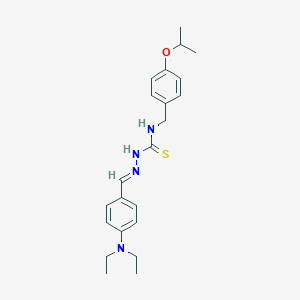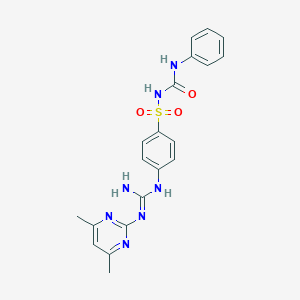![molecular formula C8H6N2O2 B066531 Furo[3,2-c]pyridine-4-carboxamide CAS No. 190957-79-0](/img/structure/B66531.png)
Furo[3,2-c]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[3,2-c]pyridine-4-carboxamide, also known as FPC, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPC is a derivative of the pyridine ring and has a unique structure that makes it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of Furo[3,2-c]pyridine-4-carboxamide is not fully understood, but several studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. For instance, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been reported to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. This compound has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. This compound has also been reported to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
Furo[3,2-c]pyridine-4-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound has also been reported to have good solubility in various solvents, which makes it suitable for use in in vitro and in vivo experiments. However, this compound has some limitations, including its poor water solubility, which may limit its use in certain applications. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on Furo[3,2-c]pyridine-4-carboxamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another area of research is the elucidation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans, which may pave the way for its clinical application. Finally, the development of novel synthesis methods for this compound may improve its yield and purity, making it more accessible for research and development.
Synthesemethoden
The synthesis of Furo[3,2-c]pyridine-4-carboxamide involves the reaction of 4-cyano-2-methylpyridine with furfural in the presence of an acid catalyst. The resulting product is then treated with ammonia to obtain this compound. This method has been reported to yield this compound in good to excellent yields and has been used by several researchers in the synthesis of this compound for various applications.
Wissenschaftliche Forschungsanwendungen
Furo[3,2-c]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
| 190957-79-0 | |
Molekularformel |
C8H6N2O2 |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
furo[3,2-c]pyridine-4-carboxamide |
InChI |
InChI=1S/C8H6N2O2/c9-8(11)7-5-2-4-12-6(5)1-3-10-7/h1-4H,(H2,9,11) |
InChI-Schlüssel |
RZRSCJVFXVDZOX-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C2=C1OC=C2)C(=O)N |
Kanonische SMILES |
C1=CN=C(C2=C1OC=C2)C(=O)N |
Synonyme |
Furo[3,2-c]pyridine-4-carboxamide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







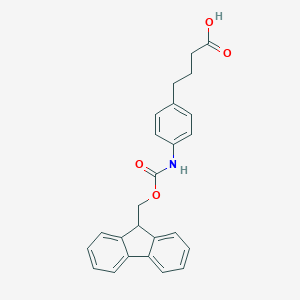
![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)
